3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a tetrahydronaphthalene moiety, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to reduce the double bonds.
Coupling Reactions: The final step involves coupling the pyrazole ring with the tetrahydronaphthalene moiety and the phenyl group through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrahydronaphthalene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazole ring or the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the phenyl ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions
Solvents: Common organic solvents like dichloromethane, toluene, and ethanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to fit into specific binding sites, influencing the function of the target molecule and altering cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(3-phenyl-n-propyl)-n-propylamine
- 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(3-phenyl-n-propyl)-n-propylamine
Uniqueness
Compared to similar compounds, 3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide stands out due to its specific combination of structural features, which may confer unique biological activity or chemical reactivity
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O/c24-20(19-13-18(22-23-19)15-8-2-1-3-9-15)21-17-12-6-10-14-7-4-5-11-16(14)17/h1-5,7-9,11,13,17H,6,10,12H2,(H,21,24)(H,22,23) |
InChI Key |
LYUUNEGAOKPPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
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